molecular formula C16H15F2N3Si B12675554 Bis(4-fluorophenyl)methyl(4H-1,2,4-triazol-4yl-methyl)silane CAS No. 101377-47-3

Bis(4-fluorophenyl)methyl(4H-1,2,4-triazol-4yl-methyl)silane

Katalognummer: B12675554
CAS-Nummer: 101377-47-3
Molekulargewicht: 315.39 g/mol
InChI-Schlüssel: UHFBTGZSQCBFKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(4-fluorophenyl)methyl(4H-1,2,4-triazol-4yl-methyl)silane is an organosilicon compound with the molecular formula C₁₆H₁₅F₂N₃Si. It is known for its unique structure, which includes a triazole ring and fluorophenyl groups attached to a silicon atom.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(4-fluorophenyl)methyl(4H-1,2,4-triazol-4yl-methyl)silane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Bis(4-fluorophenyl)methyl(4H-1,2,4-triazol-4yl-methyl)silane has several scientific research applications:

Wirkmechanismus

The mechanism of action of Bis(4-fluorophenyl)methyl(4H-1,2,4-triazol-4yl-methyl)silane involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the fluorophenyl groups can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis(4-fluorophenyl)methyl(4H-1,2,4-triazol-4yl-methyl)silane is unique due to its specific combination of fluorophenyl groups and a triazole ring attached to a silicon atom. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

101377-47-3

Molekularformel

C16H15F2N3Si

Molekulargewicht

315.39 g/mol

IUPAC-Name

bis(4-fluorophenyl)-methyl-(1,2,4-triazol-4-ylmethyl)silane

InChI

InChI=1S/C16H15F2N3Si/c1-22(12-21-10-19-20-11-21,15-6-2-13(17)3-7-15)16-8-4-14(18)5-9-16/h2-11H,12H2,1H3

InChI-Schlüssel

UHFBTGZSQCBFKK-UHFFFAOYSA-N

Kanonische SMILES

C[Si](CN1C=NN=C1)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.